N-(2-Bromo-4-methylphenyl)acetamide
CAS No.: 614-83-5
Cat. No.: VC21306259
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 614-83-5 |
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Molecular Formula | C9H10BrNO |
Molecular Weight | 228.09 g/mol |
IUPAC Name | N-(2-bromo-4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C9H10BrNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
Standard InChI Key | UUDGTWKIIUEVJD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)NC(=O)C)Br |
Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C)Br |
Introduction
Physical and Chemical Properties
N-(2-Bromo-4-methylphenyl)acetamide, also known as 2'-bromo-4'-methylacetanilide, is characterized by specific physical and chemical properties that define its behavior in various applications. Table 1 presents a comprehensive overview of these properties.
Table 1: Physical and Chemical Properties of N-(2-Bromo-4-methylphenyl)acetamide
Property | Value |
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CAS Number | 614-83-5 |
Molecular Formula | C₉H₁₀BrNO |
Molecular Weight | 228.09 g/mol |
Density | 1.471 g/cm³ (Predicted) |
Boiling Point | 349.9°C at 760 mmHg |
Melting Point | 118-121°C |
Flash Point | 165.4°C |
pKa | 14.20±0.70 (Predicted) |
Physical Form | Powder to crystal |
Color | White to Light yellow to Light red |
The compound's structure features an acetamide group attached to a phenyl ring with specific substitution patterns. This structural arrangement contributes significantly to its stability and reactivity patterns, particularly in nucleophilic substitution and oxidation reactions .
Structural Characteristics
N-(2-Bromo-4-methylphenyl)acetamide possesses distinct structural features that contribute to its chemical identity and reactivity. The compound is characterized by:
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An acetamide functional group (-NHCOCH₃) attached to the phenyl ring
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A bromine atom at the ortho (2) position of the phenyl ring
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A methyl group at the para (4) position of the phenyl ring
The structural representation can be expressed through several notation systems:
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IUPAC Name: N-(2-bromo-4-methylphenyl)acetamide
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InChI: InChI=1S/C9H10BrNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
This structure allows the compound to participate in various chemical reactions, with the bromine atom serving as a reactive site for substitution reactions and the methyl group potentially undergoing oxidation under appropriate conditions.
Synthesis Methods
The preparation of N-(2-Bromo-4-methylphenyl)acetamide typically employs established synthetic routes that provide high yields and purity. The most common synthesis pathway involves acylation reactions with appropriate precursors.
Acylation of 2-Bromo-4-methylaniline
The primary method for synthesizing N-(2-Bromo-4-methylphenyl)acetamide involves the acylation of 2-bromo-4-methylaniline with acetic anhydride or acetyl chloride. This reaction typically proceeds as follows:
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2-Bromo-4-methylaniline reacts with acetic anhydride or acetyl chloride
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The reaction is conducted in the presence of a base such as pyridine or triethylamine
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The base neutralizes the hydrogen chloride formed during the reaction
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The reaction is maintained under controlled temperature conditions to ensure selective acylation at the amino group
The reaction proceeds through a nucleophilic addition-elimination mechanism, where the lone pair on the amine nitrogen attacks the carbonyl carbon of the acylating agent, followed by elimination of the leaving group.
Industrial Production Methods
In industrial settings, the synthesis of N-(2-Bromo-4-methylphenyl)acetamide employs scaled-up versions of laboratory procedures with optimized conditions:
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Automated reactors control temperature, pressure, and mixing parameters
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Reaction parameters are adjusted to maximize yield and purity
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Post-reaction processing includes filtration, washing, and drying steps
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Purification may involve recrystallization from appropriate solvents to achieve high-purity product
The industrial production methods emphasize efficiency, reproducibility, and quality control to ensure consistent product characteristics.
Chemical Reactivity
N-(2-Bromo-4-methylphenyl)acetamide demonstrates diverse chemical reactivity owing to its functional groups and substitution pattern. Understanding these reactions is essential for its application in organic synthesis.
Substitution Reactions
The bromine atom at the 2-position makes N-(2-Bromo-4-methylphenyl)acetamide susceptible to nucleophilic aromatic substitution reactions:
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Common nucleophiles include hydroxide ions, alkoxide ions, and amines
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Reactions typically require polar solvents such as ethanol or dimethyl sulfoxide (DMSO)
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Elevated temperatures (50-100°C) facilitate the substitution process
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The major products are substituted acetamides with the bromine replaced by the nucleophile
These substitution reactions are valuable for introducing various functional groups, expanding the compound's utility in constructing more complex molecules.
Oxidation Reactions
The methyl group at the 4-position can undergo oxidation to yield carboxylic acid derivatives:
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Oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)
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Reactions are typically conducted in acidic or basic aqueous solutions
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Elevated temperatures (70-100°C) are often required
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The primary product is N-(2-Bromo-4-carboxyphenyl)acetamide
This oxidation pathway provides access to functionalized derivatives with enhanced reactivity and potential applications in pharmaceutical synthesis.
Applications in Scientific Research
N-(2-Bromo-4-methylphenyl)acetamide serves various functions in scientific research, particularly in organic synthesis and medicinal chemistry investigations.
As a Synthetic Intermediate
This compound functions as a valuable building block in organic synthesis:
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The bromine atom provides a reactive site for introducing diverse functional groups
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The acetamide group can participate in various transformations
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The methyl group offers opportunities for further functionalization
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These features enable the construction of complex molecules with specific properties
The compound's role as a synthetic intermediate is particularly significant in developing new pharmaceutical entities and agrochemicals where precise structural modifications are required.
In Analytical Chemistry
In analytical chemistry, N-(2-Bromo-4-methylphenyl)acetamide serves as:
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A reference standard for chromatographic analyses
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A model compound for studying reaction mechanisms
The HPLC analysis of this compound typically employs reverse phase (RP) methods with acetonitrile-water mobile phases containing phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility .
Biological Activity
Research into the biological activity of N-(2-Bromo-4-methylphenyl)acetamide has revealed several potential pharmacological properties that warrant further investigation.
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that N-(2-Bromo-4-methylphenyl)acetamide exhibits anti-inflammatory and analgesic properties:
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The compound may interact with molecular targets involved in inflammatory pathways
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Its potential pain-relieving effects make it a candidate for pain management therapies
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Structure-activity relationship studies continue to explore optimizations of these properties
The precise mechanisms underlying these effects are still being elucidated, but they likely involve modulation of inflammatory mediators and pain-signaling pathways.
Enzyme Inhibition Properties
N-(2-Bromo-4-methylphenyl)acetamide has demonstrated enzyme inhibitory effects:
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Research suggests potential acetylcholinesterase (AChE) inhibition
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This property indicates possible applications in treating neurodegenerative diseases like Alzheimer's
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Molecular docking studies have revealed favorable binding interactions with specific biological targets
These enzyme inhibition properties might explain some of the compound's biological effects and highlight its potential in drug discovery efforts targeting specific enzyme systems.
Comparative Analysis
To better understand N-(2-Bromo-4-methylphenyl)acetamide's unique properties, it is valuable to compare it with structurally similar compounds.
Comparison with 2-Bromo-N-(4-methylphenyl)acetamide
These two compounds differ significantly in their structure and reactivity:
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In N-(2-Bromo-4-methylphenyl)acetamide, the bromine is on the phenyl ring (position 2)
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In 2-Bromo-N-(4-methylphenyl)acetamide (CAS: 5343-65-7), the bromine is on the acetyl group
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This structural difference leads to distinct reactivity patterns:
These differences influence their applications in organic synthesis and their biological activity profiles.
Comparison with 2-bromo-N-(2-bromo-4-methylphenyl)acetamide
2-bromo-N-(2-bromo-4-methylphenyl)acetamide (CAS: 889953-44-0) contains an additional bromine atom:
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It has bromine atoms on both the phenyl ring and the acetyl group
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Molecular formula: C₉H₉Br₂NO, molecular weight: 306.98 g/mol
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The presence of two bromine atoms enhances its reactivity toward nucleophilic substitution
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It offers greater synthetic versatility but potentially leads to more complex product mixtures
This dibrominated derivative demonstrates how strategic modification of the basic structure can significantly alter chemical properties and reactivity patterns.
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